molecular formula C19H19N3O2S B2646822 N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide CAS No. 1790197-55-5

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide

Cat. No.: B2646822
CAS No.: 1790197-55-5
M. Wt: 353.44
InChI Key: FXNJWUKXDHDKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a naphthalene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The pyridine ring is then introduced through a nucleophilic substitution reaction. Finally, the naphthalene-1-sulfonamide group is attached via a sulfonation reaction, often using sulfonyl chlorides in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings may facilitate binding to proteins or enzymes, altering their activity. The naphthalene-1-sulfonamide group can enhance the compound’s solubility and stability, contributing to its overall biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide is unique due to the combination of its structural features, which may confer distinct biological activities and chemical properties. The presence of both the pyrrolidine and pyridine rings, along with the naphthalene-1-sulfonamide group, allows for versatile interactions with various molecular targets .

Properties

IUPAC Name

N-(1-pyridin-2-ylpyrrolidin-3-yl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-25(24,18-9-5-7-15-6-1-2-8-17(15)18)21-16-11-13-22(14-16)19-10-3-4-12-20-19/h1-10,12,16,21H,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNJWUKXDHDKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.